(Z)-3-(furan-2-ylmethyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c27-22-20(30-23(29)26(22)15-18-8-6-12-28-18)14-17-13-16-7-2-3-9-19(16)24-21(17)25-10-4-1-5-11-25/h2-3,6-9,12-14H,1,4-5,10-11,15H2/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMCCKLPTMZPIJ-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Notes
Data Limitations : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs and inferred mechanisms.
Substituent-Driven Activity: Minor modifications (e.g., hydroxyl vs. methoxy groups) can drastically alter target specificity and potency, necessitating empirical validation.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of thioxothiazolidinone derivatives typically involves condensation reactions between aldehydes and 2-thioxothiazolidin-4-one precursors. For example:
- Reflux in acetic acid : A mixture of aldehyde (e.g., 4-fluorobenzaldehyde), 2-thioxothiazolidin-4-one, and anhydrous sodium acetate in glacial acetic acid under reflux for 7 hours yields the product after recrystallization (85% yield) .
- Ethanol-mediated cyclization : Refluxing in ethanol with pyridine at 100°C for 18 hours, followed by neutralization and column chromatography, is effective for imidazolidinone derivatives .
Key Variables:
| Variable | Impact on Yield/Purity | Example from Evidence |
|---|---|---|
| Solvent | Polar aprotic solvents enhance cyclization | Acetic acid (85% yield) |
| Catalysts | Sodium acetate accelerates condensation | Used in glacial acetic acid |
| Temperature | Higher temps (100°C) improve reaction kinetics | Thermal Integrity Reaction Station |
Q. How can researchers validate the (Z)-stereochemistry of the exocyclic double bond?
Methodological Answer:
- NMR Spectroscopy : The (Z)-configuration is confirmed by NOESY correlations between the thioxothiazolidinone protons and the methylene group of the quinoline moiety. For example, in similar compounds, coupling constants (J = 10–12 Hz) and chemical shifts (δ 7.2–7.8 ppm) are diagnostic .
- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, as demonstrated for pyrazol-5-one derivatives .
Q. What in vitro models are appropriate for initial biological screening?
Methodological Answer:
- Antibacterial Activity : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in agar diffusion assays. Thioxothiazolidinones with 3,5-dichlorophenyl substitutions show MIC values of 8–32 µg/mL .
- Anticancer Potential : Screen against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Quinoline-containing analogs exhibit IC₅₀ values <10 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents?
Methodological Answer:
- Systematic Analog Synthesis : Replace the furan-2-ylmethyl group with benzyl or heteroaryl moieties (e.g., pyridinyl) to assess hydrophobicity effects .
- Piperidine Substitution : Compare piperidin-1-yl with morpholino or pyrrolidino groups to evaluate steric and electronic influences on quinoline binding .
SAR Data Example:
| Substituent | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Furan-2-ylmethyl | 16–32 | 8.5 |
| 3,5-Dichlorophenyl | 8–16 | 12.3 |
| Piperidin-1-yl | 32–64 | 5.7 |
Q. What computational strategies predict binding affinity to quinoline-targeted enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with topoisomerase II or kinase domains. The piperidin-1-yl group shows hydrogen bonding with Asp533 in homology models .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the quinoline-enzyme complex. RMSD values <2 Å indicate stable binding .
Q. How should contradictions in antibacterial data across substituent patterns be resolved?
Methodological Answer:
- Control for Lipophilicity : Measure logP values (e.g., via shake-flask method) to correlate with membrane permeability discrepancies .
- Standardize Assay Conditions : Use identical bacterial strains and growth media (e.g., Mueller-Hinton agar) to minimize variability. For example, discrepancies in MIC values for 4-fluorophenyl analogs may arise from differences in inoculum size .
Q. What analytical techniques resolve spectral contradictions in structural characterization?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions (δ 6.5–8.0 ppm) by correlating [1]H and [13]C shifts .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 457.12 [M+H]⁺) to rule out impurities .
Data Contradiction Example:
| Technique | Reported δ (ppm) for Quinoline C-H | Proposed Resolution |
|---|---|---|
| 1H NMR | 7.45 vs. 7.62 | Verify solvent (DMSO-d6 vs. CDCl3) |
| IR | 1674 cm⁻¹ (C=O) vs. 1731 cm⁻¹ | Check keto-enol tautomerism |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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